molecular formula C16H14N2O3 B2582786 1-(Phenylcarbamoyl)indoline-4-carboxylic acid CAS No. 2309601-79-2

1-(Phenylcarbamoyl)indoline-4-carboxylic acid

Cat. No.: B2582786
CAS No.: 2309601-79-2
M. Wt: 282.299
InChI Key: NAULASSNYSZZSN-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)indoline-4-carboxylic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.299. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . The Fischer indole synthesis, for instance, involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which after six steps, gives azepinoindole .


Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo various chemical reactions. For instance, palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds has been used to synthesize various substituted indoline derivatives .

Scientific Research Applications

NMDA Receptor Antagonism

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a structurally related compound, has been identified as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This finding has implications for the development of new selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

Biocatalysis in Synthesis

The synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, through a combination of biocatalysis and homogeneous catalysis, represents a significant advance in the field. This method simplifies the production process, reducing it to just three steps (de Lange et al., 2011).

Photoreversible Photographic Systems

Derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], including compounds structurally similar to 1-(Phenylcarbamoyl)indoline-4-carboxylic acid, show reverse photochromism in polar solvents. This discovery has potential applications in photoreversible photographic systems (Shimizu et al., 1969).

Synthesis of N-Acyl Indolines

A novel one-pot cyclization method for producing N-acyl indolines, which are biologically significant, has been developed. This efficient, scalable method provides direct access to N-acyl indolines, which are precursors to many pharmacologically relevant compounds (Wang et al., 2007).

COX-1 Inhibitory Activity

Novel pyrazoline derivatives, including some featuring indoline structures, have been synthesized and found to exhibit promising selectivity against human COX-1. This discovery is significant for the development of new COX-1 inhibitors (Carradori et al., 2012).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(phenylcarbamoyl)indoline-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Future Directions

The future directions for research on indole derivatives like 1-(Phenylcarbamoyl)indoline-4-carboxylic acid could involve exploring novel methods of synthesis and investigating their potential applications in treating various disorders .

Properties

IUPAC Name

1-(phenylcarbamoyl)-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)13-7-4-8-14-12(13)9-10-18(14)16(21)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAULASSNYSZZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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